molecular formula C9H14O5 B14363268 Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate CAS No. 90161-09-4

Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14363268
CAS No.: 90161-09-4
M. Wt: 202.20 g/mol
InChI Key: FARMKBVAODTLDA-UHFFFAOYSA-N
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Description

Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of dimethyl malonate with but-1-en-1-ol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester carbonyl carbon acts as an electrophilic center, attracting nucleophiles to form new bonds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with two ester groups and no hydroxyl group.

    Methyl butanoate: An ester with a similar carbon chain but lacking the hydroxyl group.

    Ethyl acetoacetate: Contains both ester and ketone functional groups.

Uniqueness

Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both ester and hydroxyl functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other applications .

Properties

CAS No.

90161-09-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dimethyl 2-but-1-enyl-2-hydroxypropanedioate

InChI

InChI=1S/C9H14O5/c1-4-5-6-9(12,7(10)13-2)8(11)14-3/h5-6,12H,4H2,1-3H3

InChI Key

FARMKBVAODTLDA-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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